molecular formula C16H17N5O3 B2945670 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide CAS No. 2034466-52-7

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2945670
CAS RN: 2034466-52-7
M. Wt: 327.344
InChI Key: SHXJGHJBPLYAOO-UHFFFAOYSA-N
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Description

The compound “N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including this compound, is composed of fused benzene and furan rings .

Scientific Research Applications

Synthesis and Characterization

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is a compound that can be synthesized through various chemical reactions, involving the interaction of specific reagents and intermediates to form novel heterocyclic compounds. These synthesis processes often lead to the formation of compounds with potential anti-inflammatory, analgesic, and anti-tumor properties. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other derivatives from visnaginone and khellinone has shown significant biological activities, including COX-2 inhibition and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Biological Activities and Applications

The compound and its derivatives exhibit a range of biological activities, making them subjects of interest in pharmaceutical research. For instance, benzothiazole derivatives have been studied for their corrosion inhibiting effects, suggesting potential applications in materials science (Hu et al., 2016). Additionally, glycosides with triazinyl derivatives have been explored for anti-tumor applications, indicating the compound's potential in cancer therapy (Bagga et al., 1997).

Chemical Modification and Optimization

Researchers have developed various methods to modify and optimize the chemical structure of N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide and its derivatives to enhance their biological activities. These modifications include the introduction of different functional groups and the creation of analogs with improved pharmacological profiles. For example, the synthesis of N-methoxy-N-methylamides from carboxylic acids has been an area of focus, offering a pathway to design compounds with enhanced properties (Kim et al., 2003).

Antitumor Potential

Some derivatives of N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide have been investigated for their antitumor potential, showing promising results in inhibiting tumor growth and proliferation. These findings indicate the compound's relevance in developing new anticancer therapies (Rewcastle et al., 1986).

Future Directions

Benzofuran derivatives, including this compound, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . These substances are potential natural drug lead compounds . The recent developments of anticancer activities of both natural and synthetic benzofuran scaffolds are thoroughly covered . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-21(2)15-18-13(19-16(20-15)23-3)9-17-14(22)12-8-10-6-4-5-7-11(10)24-12/h4-8H,9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXJGHJBPLYAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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